molecular formula C12H12N6O4 B7737844 2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide (non-preferred name)

2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide (non-preferred name)

Cat. No.: B7737844
M. Wt: 304.26 g/mol
InChI Key: PXGWRPAPYXFQOV-LHHJGKSTSA-N
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Description

2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a triazine ring and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl and triazine moieties.

    Reduction: Reduction reactions can target the hydrazide functional group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with modified hydroxyphenyl or triazine groups.

    Reduction: Reduced forms with amine functionalities.

    Substitution: Substituted triazine derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

    Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.

Biology and Medicine

Industry

    Agriculture: Potential use as a herbicide or pesticide due to its ability to interfere with specific biochemical pathways in plants.

    Pharmaceuticals: Development of new drugs with improved efficacy and reduced side effects.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate access and subsequent catalytic activity. The triazine ring and hydrazide functional group play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with the target enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide is unique due to its combination of a triazine ring and a hydrazide functional group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and form stable complexes with metals further distinguishes it from other similar compounds.

Properties

IUPAC Name

2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O4/c19-8-3-1-7(2-4-8)5-14-16-9(20)6-13-10-11(21)15-12(22)18-17-10/h1-5,19H,6H2,(H,13,17)(H,16,20)(H2,15,18,21,22)/b14-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGWRPAPYXFQOV-LHHJGKSTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CNC2=NNC(=O)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CNC2=NNC(=O)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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